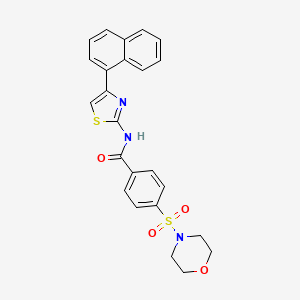
2-(2-Hydroxyethoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethoxy)propanoic acid is a chemical compound with the empirical formula C5H10O4 . It has a molecular weight of 134.13 . The compound is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-(2-Hydroxyethoxy)propanoic acid can be represented by the SMILES string O=C(O)CCOCCO . This indicates that the compound contains a carboxylic acid group (O=C(O)) and an ether group (CCOCCO).Physical And Chemical Properties Analysis
2-(2-Hydroxyethoxy)propanoic acid is a solid substance . Its empirical formula is C5H10O4 , and it has a molecular weight of 134.13 .Aplicaciones Científicas De Investigación
Renewable Building Blocks for Polybenzoxazine
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a compound structurally related to 2-(2-Hydroxyethoxy)propanoic acid, has been explored as a renewable building block for polybenzoxazine synthesis. This approach aims to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This process demonstrates the potential of renewable compounds in developing materials with suitable thermal and thermo-mechanical properties for various applications, suggesting that 2-(2-Hydroxyethoxy)propanoic acid could also be explored in similar contexts (Acerina Trejo-Machin et al., 2017).
Catalytic Oxidation Processes
Efficient catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by N-hydroxyphthalimide (NHPI) combined with a Co species highlights the potential of specific catalyst systems in organic synthesis. This research points to the versatility of hydroxyl-bearing compounds in oxidation reactions, which could extend to the study and application of 2-(2-Hydroxyethoxy)propanoic acid in similar oxidative transformations (T. Iwahama et al., 2000).
Photoinitiated Polymerization
Research on photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate highlights the potential of 2-(2-Hydroxyethoxy)propanoic acid in polymer science. The study demonstrates the efficiency of certain photoinitiators in rapidly polymerizing hydrogels while maintaining high cell viability, suggesting the relevance of hydroxyl-bearing compounds like 2-(2-Hydroxyethoxy)propanoic acid in developing biocompatible materials (Benjamin D. Fairbanks et al., 2009).
Hydroxyl Radical Generation in Environmental Science
The photochemical generation of hydroxyl radicals in the UV-vis/Ferrioxalate/H2O2 system provides insights into environmental remediation techniques. This research underlines the importance of hydroxyl radicals in treating pollutants, suggesting potential research directions for 2-(2-Hydroxyethoxy)propanoic acid in environmental applications (Kelly A. Hislop & J. Bolton, 1999).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H301, which means it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed, rinse mouth and do not induce vomiting, and immediately call a poison center or doctor .
Propiedades
IUPAC Name |
2-(2-hydroxyethoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(5(7)8)9-3-2-6/h4,6H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKWSDPXBSSSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2982084.png)
![4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982086.png)
![ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982087.png)
![5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2982089.png)


![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2982095.png)

![1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2982097.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2982099.png)

![3-bromo-4-[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2982103.png)
